

# Comparative study of hypericin's antiviral activity against different viral strains.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Hypericin |           |
| Cat. No.:            | B13386139 | Get Quote |

# Hypericin's Antiviral Efficacy: A Comparative Analysis Across Diverse Viral Strains

For Immediate Release

A comprehensive review of existing literature reveals that **hypericin**, a naturally occurring compound extracted from Hypericum perforatum (St. John's Wort), exhibits a broad spectrum of antiviral activity against numerous viral strains. This comparison guide synthesizes key findings on **hypericin**'s efficacy, detailing its inhibitory concentrations, mechanisms of action, and the experimental frameworks used to determine its antiviral properties. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of **hypericin** as a potential antiviral agent.

## **Quantitative Comparison of Antiviral Activity**

The antiviral efficacy of **hypericin** varies significantly across different viral families and even between strains of the same virus. The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of **hypericin** against a range of viruses, as determined by in vitro studies.



| Viral<br>Family                                          | Virus                                            | Strain(s)          | Cell Line                        | IC50 /<br>EC50<br>(μM)                         | Cytotoxic ity (CC50 in µM) & Selectivit y Index (SI) | Referenc<br>e(s) |
|----------------------------------------------------------|--------------------------------------------------|--------------------|----------------------------------|------------------------------------------------|------------------------------------------------------|------------------|
| Coronavirid<br>ae                                        | Human<br>Coronaviru<br>s 229E<br>(HCoV-<br>229E) | Luc-<br>expressing | Huh-<br>7/TMPRSS<br>2            | 0.37 ± 0.02                                    | CC50:<br>25.77 ±<br>2.58, SI: 69                     | [1]              |
| SARS-<br>CoV-2                                           | Pseudo-<br>typed VSV                             | Vero               | ~0.096<br>(48.5<br>ng/mL)        | CC50:<br>>1.98<br>(>1000<br>ng/mL), SI:<br>>20 | [2]                                                  |                  |
| SARS-<br>CoV-2                                           | Ancestral                                        | Vero               | ~0.0011<br>(559<br>pg/mL)        | CC50:<br>>0.099<br>(>50,000<br>pg/mL)          | [2]                                                  | •                |
| SARS-<br>CoV-2                                           | B.1 lineage                                      | Vero E6            | ~0.00035<br>(0.35 nM)            | CC50:<br>0.3168 ±<br>0.0865                    | [3]                                                  | •                |
| Porcine Epidemic Diarrhea Virus (PEDV)                   | N/A                                              | Vero               | IC50<br>(3CLpro):<br>5.90 ± 0.26 | CC50:<br>56.73 ± 9.4                           | [4]                                                  |                  |
| Transmissi<br>ble<br>Gastroente<br>ritis Virus<br>(TGEV) | N/A                                              | ST                 | EC50: 2.11<br>± 0.14             | CC50:<br>97.06 ± 9.4                           | [4]                                                  |                  |



| Herpesvirid<br>ae                       | Herpes<br>Simplex<br>Virus-1<br>(HSV-1)      | F                               | Vero                                               | 2.59 ± 0.08                                           | N/A                                                                  | [5]     |
|-----------------------------------------|----------------------------------------------|---------------------------------|----------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------------------|---------|
| Herpes<br>Simplex<br>Virus-1<br>(HSV-1) | SM44                                         | Vero                            | 2.94 ± 0.10                                        | N/A                                                   | [5]                                                                  |         |
| Murine<br>Cytomegal<br>ovirus<br>(MCMV) | N/A                                          | N/A                             | Activity demonstrat ed, specific IC50 not provided | N/A                                                   | [6]                                                                  | •       |
| Hepadnavir<br>idae                      | Duck<br>Hepatitis B<br>Virus<br>(DHBV)       | N/A                             | Stably-<br>transfected<br>cells                    | Activity demonstrat ed, specific IC50 not provided    | N/A                                                                  | [7][8]  |
| Flaviviridae                            | Hepatitis C<br>Virus<br>(HCV)                | Ava5<br>subgenomi<br>c replicon | Huh7<br>derivative                                 | Inhibition of<br>replication<br>demonstrat<br>ed      | No<br>cytotoxicity<br>observed<br>at effective<br>concentrati<br>ons | [9]     |
| Retrovirida<br>e                        | Human<br>Immunodef<br>iciency<br>Virus (HIV) | N/A                             | N/A                                                | Activity demonstrat ed, specific IC50 not provided    | N/A                                                                  | [6][10] |
| Orthomyxo<br>viridae                    | Influenza A<br>Virus                         | H1N1                            | MDCK                                               | No<br>significant<br>activity<br>observed<br>at 0.002 | CC50 > 0.2                                                           | [11]    |



|                      |                  |     |                                                                                                           | and 0.02<br>μΜ                                   |      |     |
|----------------------|------------------|-----|-----------------------------------------------------------------------------------------------------------|--------------------------------------------------|------|-----|
| Influenza A<br>Virus | N/A              | N/A | Activity demonstrat ed for Hypericum perforatum extract (EC50 = 40 µg/mL), but not for isolated hypericin | N/A                                              | [12] |     |
| Togaviridae          | Sindbis<br>Virus | N/A | N/A                                                                                                       | Activity demonstrat ed, more sensitive than MCMV | N/A  | [6] |

N/A: Not available in the cited sources.

## **Experimental Protocols**

The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are detailed protocols for key experiments.

## Antiviral Assay for Coronaviruses (HCoV-229E and SARS-CoV-2)

- Cell Lines: Huh-7/TMPRSS2 cells for HCoV-229E and Vero or Vero E6 cells for SARS-CoV-2 were utilized.[1][2]
- · Virus Infection:



- For HCoV-229E, cells were inoculated with a Luc-expressing virus, and luciferase activity was quantified 7 hours post-infection.[1]
- For SARS-CoV-2, cells were infected at a specific multiplicity of infection (MOI), typically ranging from 0.01 to 0.05.[2]
- Treatment Protocols:
  - Post-treatment: Hypericin was added to the cell culture medium at various concentrations after viral inoculation.[4]
  - Pre-treatment of Virus: The virus was incubated with hypericin for a set period (e.g., 1 hour) before being introduced to the cells.[2][13]
  - Pre-treatment of Cells: Cells were incubated with hypericin for a period before viral infection.[2]
- · Quantification of Antiviral Activity:
  - Plaque Reduction Assay: The number of viral plaques formed in the presence of hypericin was compared to a solvent control to determine the IC50.[2]
  - qRT-PCR: Viral RNA levels were quantified to assess the impact on viral replication.
  - Luciferase Assay: For reporter viruses, the reduction in luciferase expression was measured.[1]
- Cytotoxicity Assay: A standard MTS or MTT assay was performed to determine the 50% cytotoxic concentration (CC50) of hypericin on the specific cell line used.[1][2]

### **Antiviral Assay for Herpes Simplex Virus-1 (HSV-1)**

- Cell Line: Vero cells were used for HSV-1 propagation and antiviral assays.[5]
- Virus Strains: Both F and SM44 strains of HSV-1 were tested.
- Plaque Formation Assay: The ability of hypericin to reduce the formation of viral plaques
  was the primary measure of its antiviral activity, from which the EC50 was calculated.[5]



- Time of Addition Assay: To determine the stage of the viral replication cycle affected by hypericin, the compound was added at different time points relative to infection.[5]
- Mechanism of Action Studies: The effect of hypericin on the exonuclease and endonuclease activity of the HSV-1 alkaline nuclease (AN) was assessed using an electrophoresis-based assay with recombinant AN.[5]

#### **Mechanisms of Antiviral Action**

**Hypericin**'s antiviral activity is multifaceted, involving both direct effects on the virus and modulation of host cell pathways.

- Direct Virucidal Activity: Hypericin can directly inactivate enveloped viruses, an effect that is
  often enhanced by exposure to light.[6][15][16] This is believed to be mediated by the
  generation of reactive oxygen species (ROS) that damage viral components.[14][15]
- Inhibition of Viral Entry: For some viruses, such as HCoV-229E, **hypericin** has been shown to inhibit the entry step of the viral life cycle by directly targeting the viral particle.[1]
- Inhibition of Viral Enzymes: **Hypericin** can target and inhibit the function of essential viral enzymes.
  - 3CL Protease: In coronaviruses like PEDV, hypericin has been shown to inhibit the activity of the 3CL protease, which is crucial for viral replication.[4]
  - Alkaline Nuclease: In HSV-1, hypericin inhibits the exonuclease and endonuclease activities of the alkaline nuclease, a key enzyme in viral DNA processing.[5]
- Modulation of Host Cell Signaling: Hypericin can also exert its antiviral effects by interacting with host cell components.
  - Protein Kinase C (PKC) Inhibition: Hypericin is a known inhibitor of PKC, and this activity
    has been suggested to contribute to its antiretroviral effects, as PKC is involved in
    phosphorylation events necessary for the replication of some viruses.[5]
  - Down-regulation of Heme Oxygenase-1 (HO-1): In the context of HCV, hypericin has been shown to inhibit viral replication by down-regulating the expression of HO-1.[9]



## Visualizing the Mechanisms and Workflows

To better illustrate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.





#### Click to download full resolution via product page

Caption: General experimental workflow for in vitro antiviral assays of hypericin.



Click to download full resolution via product page

Caption: Multifaceted antiviral mechanisms of action of hypericin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. biorxiv.org [biorxiv.org]
- 2. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypericin Suppresses SARS-CoV-2 Replication and Synergizes with Antivirals via Dual Targeting of RdRp and 3CLpro PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypericin and pseudohypericin specifically inhibit protein kinase C: possible relation to their antiretroviral activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activities of hypericin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Inhibition of duck hepatitis B virus replication by hypericin PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Protective effects of hypericin against infectious bronchitis virus induced apoptosis and reactive oxygen species in chicken embryo kidney cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Interaction of Hypericin with SARS-CoV-2 Reveals a Multimodal Antiviral Activity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of hypericin's antiviral activity against different viral strains.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386139#comparative-study-of-hypericin-s-antiviral-activity-against-different-viral-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com